

Measuring FUT8 Inhibition in Cells: Application Notes and Protocols

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Compound of Interest

Compound Name: *Fut8-IN-1*
Cat. No.: *B15618875*

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Introduction

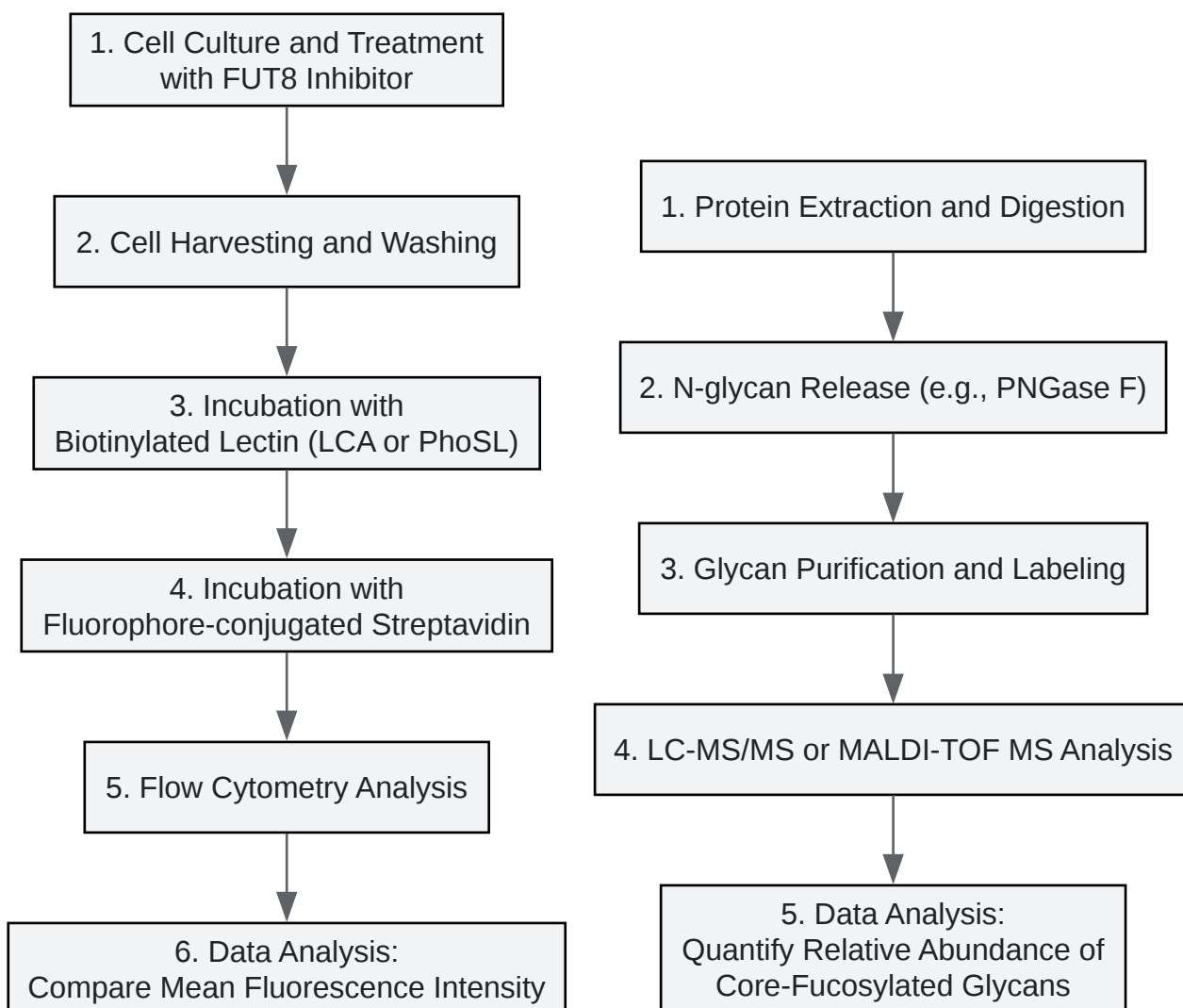
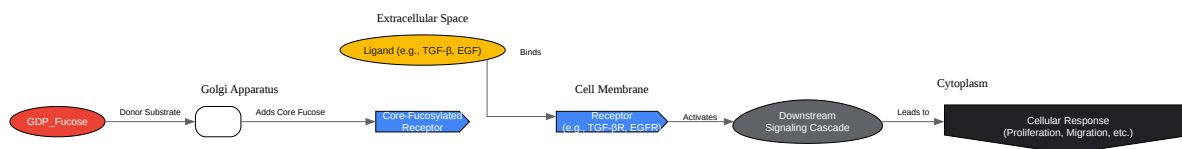
Fucosyltransferase 8 (FUT8) is the sole enzyme responsible for core fucosylation in mammals, a critical post-translational modification where a fucose residue is added to the innermost N-acetylglucosamine (GlcNAc) of N-glycans.^{[1][2][3]} This modification plays a crucial role in various cellular processes, including cell signaling, adhesion, and immune responses.^{[2][4]} Aberrant FUT8 activity is implicated in several diseases, notably cancer, where it can influence tumor progression, metastasis, and chemoresistance.^{[1][4][5][6][7]} Consequently, FUT8 has emerged as a promising therapeutic target, necessitating robust and reliable methods to measure its inhibition in a cellular context.^{[6][8][9]}

These application notes provide detailed protocols for various assays to quantify FUT8 inhibition in cells, catering to the needs of researchers in basic science and drug development. The methodologies described range from accessible lectin-based approaches to highly quantitative mass spectrometry techniques.

Signaling Pathways Involving FUT8

FUT8-mediated core fucosylation can significantly impact the function of various signaling receptors and adhesion molecules. For instance, core fucosylation of TGF- β receptors and EGFR can modulate their signaling activity, thereby influencing cell growth, differentiation, and

migration.[4] Understanding these pathways is crucial for interpreting the functional consequences of FUT8 inhibition.



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